molecular formula C5H8O4 B052789 4-Hydroxy-2-oxopentanoic acid CAS No. 3318-73-8

4-Hydroxy-2-oxopentanoic acid

Cat. No.: B052789
CAS No.: 3318-73-8
M. Wt: 132.11 g/mol
InChI Key: HFKQINMYQUXOCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-oxopentanoic acid can be synthesized through the decarboxylation of 4-oxalocrotonate by the enzyme 4-oxalocrotonate decarboxylase . This reaction typically occurs under mild conditions and is facilitated by the presence of the enzyme.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the enzymatic decarboxylation process mentioned above can be scaled up for industrial applications. The use of biocatalysts in industrial processes is becoming increasingly popular due to their specificity and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: The compound can be reduced to form 4-hydroxy-2-pentanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products:

    Oxidation: 4-Oxo-2-pentanoic acid.

    Reduction: 4-Hydroxy-2-pentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is involved in metabolic pathways, particularly in the degradation of amino acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of metabolic disorders.

    Industry: It can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxopentanoic acid involves its role as an intermediate in metabolic pathways. It is formed by the decarboxylation of 4-oxalocrotonate and is further degraded by 4-hydroxy-2-oxovalerate aldolase to form acetaldehyde and pyruvate . These reactions are crucial in the metabolism of certain amino acids and other biochemical processes.

Comparison with Similar Compounds

  • 4-Hydroxy-2-ketopentanoic acid
  • 4-Hydroxy-2-ketovaleric acid
  • 4-Hydroxy-2-oxovaleric acid

Comparison: 4-Hydroxy-2-oxopentanoic acid is unique due to its specific formation and degradation pathways. While similar compounds like 4-hydroxy-2-ketopentanoic acid and 4-hydroxy-2-ketovaleric acid share structural similarities, their metabolic roles and reactivity can differ. The presence of the hydroxyl group at the fourth position and the keto group at the second position in this compound makes it distinct in terms of its chemical behavior and biological functions.

Properties

IUPAC Name

4-hydroxy-2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKQINMYQUXOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3318-73-8
Record name 4-Hydroxy-2-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3318-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-oxovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003318738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXY-2-OXOPENTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7M6F8F7B9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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